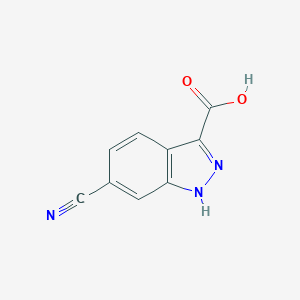

6-cyano-1H-indazole-3-carboxylic Acid

Übersicht

Beschreibung

6-cyano-1H-indazole-3-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C9H5N3O2 and its molecular weight is 187.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antispermatogenic Agents : Compounds including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid have shown potent antispermatogenic activity, influencing testicular weight and spermatogenesis inhibition (Corsi & Palazzo, 1976).

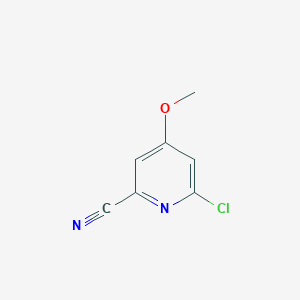

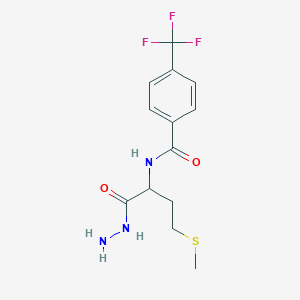

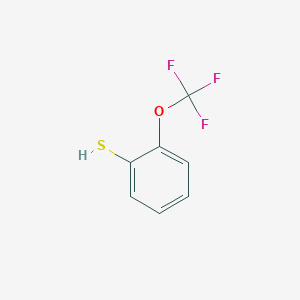

Anti-inflammatory and Analgesic Activity : Derivatives synthesized from indazole-3-carboxylic acid methyl ester and 2-cyano-4-chloropyridine were evaluated for anti-inflammatory and analgesic properties (Reddy et al., 2015).

Synthesis and Antiinflammatory Actions : 1-Aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated significant anti-inflammatory activity in the carrageenan edema test (Nagakura et al., 1979).

Large‐Scale Synthesis : An efficient large-scale carbon-14 synthesis of 1H-indazole-[3-14C]carboxylic acid was reported, starting from [14C]potassium cyanide (Coelho & Schildknegt, 2007).

Enthalpy of Formation Studies : The standard enthalpy of formation of indazole and its derivatives, including 1H-indazole-3-carboxylic acid, was analyzed both experimentally and theoretically (Orozco-Guareño et al., 2019).

Synthesis of Oxadiazol-2-yl-1H-Indazole : Synthesis of novel 3-(5-substituted-[1,3,4] oxadiazol-2-yl)-1H-indazole derivatives was reported, starting from 1H-indazole-3-carboxylic acid (Raut et al., 2019).

Pseudo-Cross-Conjugated Mesomeric Betaines and N-Heterocyclic Carbenes : 1.2-Dimethylindazolium-3-carboxylates derived from indazole were studied for their decarboxylation properties to give intermediary N-heterocyclic carbenes of indazole (Schmidt et al., 2006).

Antitumor Activity and Structural Analysis : An indazole derivative showed effective inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).

AKT Inhibition Activity : A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity (Gogireddy et al., 2014).

Structural Characterization : Structural analysis of various derivatives, including the title compound 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was performed (Anuradha et al., 2014).

Wirkmechanismus

Target of Action

Indazole derivatives, which include this compound, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .

Mode of Action

It’s worth noting that indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines

Biochemical Pathways

Indolic secondary metabolites, which include indazole derivatives, are known to play an important role in pathogen defense in plants . This suggests that 6-cyano-1H-indazole-3-carboxylic Acid may affect similar biochemical pathways, although more research is needed to confirm this.

Pharmacokinetics

The compound’s molecular weight is 18716 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s worth noting that certain indazole derivatives have been found to inhibit cell growth in certain neoplastic cell lines

Biochemische Analyse

Biochemical Properties

Indazole derivatives, to which this compound belongs, are known to play a significant role in biochemical reactions

Cellular Effects

Indazole derivatives have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

6-cyano-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-5-1-2-6-7(3-5)11-12-8(6)9(13)14/h1-3H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBNYLSPDQSTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444667 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194163-31-0 | |

| Record name | 6-cyano-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

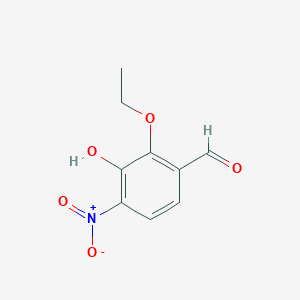

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)

![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)

![3-[(4S)-3-methyl-2,5-dioxo-1,3-oxazolidin-4-yl]propanenitrile](/img/structure/B71610.png)